5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole
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Description
Synthesis Analysis
The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones. The process typically involves the generation of a key intermediate, often through the use of a catalyst4. Thiazoles are synthesized using the Hantzsch Thiazole Synthesis, which involves the reaction of α-haloketones and thioamides1.Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered C3N2 ring. The nitrogen atoms occupy adjacent positions in the ring1. Thiazole is a similar five-membered ring but with sulfur and nitrogen atoms1.Chemical Reactions Analysis
Pyrazole compounds have been found to participate in a variety of chemical reactions, often serving as ligands in coordination chemistry2. Thiazoles can act as ligands for various metal ions, and can also participate in a variety of organic reactions1.
Physical And Chemical Properties Analysis
Pyrazoles are typically solid at room temperature, and they possess a dipole moment due to the polarization of the N-N bond1. Thiazoles are often liquids that are soluble in water1.
Safety And Hazards
As with all chemicals, safety precautions must be taken when handling pyrazoles and thiazoles. Some compounds in these classes may be harmful if ingested or come into contact with the skin1.
Future Directions
The study of pyrazole and thiazole derivatives continues to be an active area of research, particularly in the development of new pharmaceuticals3. Their versatile reactivity and ability to act as ligands for various metals make them useful in many areas of chemistry2.
Please note that this information is quite general and may not apply directly to the specific compound you mentioned. For detailed information, specific studies and experimental data would be needed.
properties
IUPAC Name |
5-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4S/c1-9-13(19-10(2)16-9)8-17-4-11(5-17)6-18-7-12(14)3-15-18/h3,7,11H,4-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNHDJFYHMSZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CC(C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole |
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